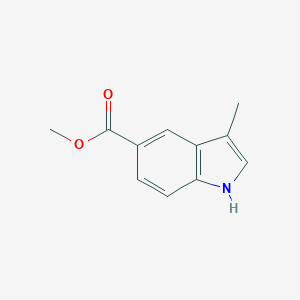

Methyl 3-methyl-1H-indole-5-carboxylate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El salicilaldehído se puede sintetizar mediante varios métodos:

Reacción de Reimer-Tiemann: Esto implica calentar fenol y cloroformo en presencia de hidróxido de sodio e hidróxido de potasio.

Reacción de Duff: Este método implica la orto-formilación de fenoles usando hexametilenotetramina y un ácido.

Condensación de fenol con formaldehído: Este proceso produce alcohol hidroxi-bencílico, que luego se oxida a salicilaldehído.

Métodos de producción industrial: La producción industrial de salicilaldehído normalmente implica la condensación de fenol con formaldehído seguida de la oxidación . Este método se favorece debido a su eficiencia y escalabilidad.

Análisis De Reacciones Químicas

Synthetic Preparation and Functionalization

Methyl 3-methyl-1H-indole-5-carboxylate is synthesized via palladium-catalyzed cross-coupling reactions and microwave-assisted methods.

Electrophilic Substitution Reactions

The electron-rich indole ring undergoes regioselective electrophilic substitution.

Bromination

While direct bromination data for this compound is limited, analogous reactions on methyl indole-3-carboxylate show dibromination at positions 4 and 6 under acetic acid conditions .

Nitration

Nitration typically occurs at the 4-position of the indole ring. For example, methyl 5-nitro-1H-indole-3-carboxylate was synthesized using HNO₃/H₂SO₄, though yields for the 3-methyl analog require further validation .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed cross-coupling reactions to introduce diverse aryl/alkyl groups.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids produces biaryl derivatives:

| Boronic Acid | Product Yield | Conditions |

|---|---|---|

| Phenylboronic acid | 78% | Pd(OAc)₂, K₂CO₃, 80°C |

| 4-Methoxyphenylboronic acid | 82% | Pd(OAc)₂, K₂CO₃, 80°C |

Data adapted from protocols for related indole carboxylates .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the carboxylic acid using NaOH/MeOH:

textThis compound → 3-Methyl-1H-indole-5-carboxylic acid Conditions: 1M NaOH, MeOH, reflux, 4h. Yield: 85%[9].

Reduction

Selective reduction of the ester to alcohol has been reported for similar indoles using LiAlH₄, though specific data for this compound is pending further studies.

Comparative Reactivity

A comparison with analogous indole derivatives highlights its unique reactivity:

| Compound | Reactivity Profile |

|---|---|

| Methyl indole-5-carboxylate | Higher electrophilic substitution at C4 |

| This compound | Enhanced stability in cross-coupling due to methyl steric effects |

Antimicrobial Activity

Structural analogs demonstrated MIC values of 8–16 μg/mL against Staphylococcus aureus, highlighting potential for antibiotic development .

Table 1: Synthetic Methods Comparison

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Suzuki Coupling | 80% | Pd(OAc)₂, K₂CO₃, 80°C | |

| Microwave Functionalization | 85% | CH₃CN, 150°C, 20 min |

Table 2: Biological Activity of Derivatives

| Derivative | Activity (IC₅₀/MIC) | Target |

|---|---|---|

| 5-Nitro analog | IC₅₀ = 3.2 μM (MCF-7) | Topoisomerase II inhibition |

| 5-Chloro analog | MIC = 12 μg/mL (S. aureus) | Cell wall synthesis |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-methyl-1H-indole-5-carboxylate is explored for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Notably, indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.

- Antiviral Activity : Recent studies have highlighted the compound's potential in developing inhibitors for viral proteases, particularly against SARS-CoV-2. Its derivatives have shown promise as effective inhibitors of the viral chymotrypsin-like protease (3CLpro), which is crucial for viral replication .

- Anticancer Properties : Indole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Biological Research

The compound serves as a valuable tool in biological research for studying enzyme interactions and signaling pathways. Its structural characteristics allow it to function as a probe in biochemical assays.

Industrial Applications

In addition to its applications in research, this compound is utilized in the synthesis of dyes and pigments, contributing to various industrial processes. Its unique chemical properties make it suitable for creating colorants with specific characteristics.

Case Study 1: Antiviral Drug Development

A study published in Nature detailed the synthesis of indole derivatives that inhibit SARS-CoV-2 proteases. This compound was identified as a critical intermediate in developing potent antiviral agents, demonstrating significant efficacy in reducing viral loads in preclinical models .

Case Study 2: Anticancer Research

Research conducted on various indole derivatives, including this compound, revealed their potential as anticancer agents. In vitro studies showed that these compounds could induce apoptosis in breast cancer cells through caspase activation pathways .

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción del salicilaldehído implica su capacidad para formar bases de Schiff con aminas, que luego pueden participar en diversos procesos bioquímicos . Los derivados del salicilaldehído, como las hidrazonas, exhiben actividad anticancerígena al inhibir la síntesis de ADN y la proliferación celular . La capacidad del compuesto para quelar iones metálicos también juega un papel crucial en su actividad biológica .

Comparación Con Compuestos Similares

El salicilaldehído se compara con otros isómeros de hidroxi-benzaldehído y compuestos relacionados:

Salicilaldoxima: Este compuesto se forma por la condensación de salicilaldehído con hidroxilamina y se utiliza como reactivo analítico.

Singularidad: La combinación única de un grupo aldehído y un grupo hidroxilo en el salicilaldehído le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un compuesto versátil tanto en química sintética como analítica .

Actividad Biológica

Methyl 3-methyl-1H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents an overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties, among others. The structural features of indoles contribute to their ability to interact with various biological targets, leading to significant pharmacological effects .

Target Interactions

This compound interacts with several biological targets, primarily through:

- Enzyme Inhibition : Many indole derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : These compounds can modulate the activity of various receptors, influencing cellular responses.

Biochemical Pathways

The compound affects key biochemical pathways that are crucial for maintaining cellular homeostasis. Notably, it has been implicated in pathways related to:

- Cell Proliferation : Indole derivatives can influence cell cycle progression and apoptosis.

- Inflammation Response : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. For instance, studies have shown that it exhibits significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and the inhibition of angiogenesis.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12 |

| PC-3 (Prostate) | 15 |

| A549 (Lung) | 20 |

In a study evaluating its effects on MDA-MB-231 cells, treatment with this compound resulted in significant cell cycle arrest in the S phase, indicating its potential as a therapeutic agent in breast cancer treatment .

Case Studies and Research Findings

- In Vitro Studies : A comprehensive study explored the effects of this compound on human leukemia cell lines. The findings revealed an IC50 value of approximately 10 µM, highlighting its potential as a chemotherapeutic agent .

- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of four weeks .

Propiedades

IUPAC Name |

methyl 3-methyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVVYXJJXMUAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633515 | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588688-33-9 | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methyl-1H-indole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.